molecular formula C23H20ClN7O B12461366 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide

Cat. No.: B12461366
M. Wt: 445.9 g/mol
InChI Key: ZNVCJMVMBGBPSU-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide typically involves the condensation of cyanuric chloride with aniline, followed by further reactions to introduce the glycinamide and chlorophenyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazine ring or the phenylamino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring or the phenylamino groups.

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and phenylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide is unique due to the presence of both glycinamide and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

Molecular Formula

C23H20ClN7O

Molecular Weight

445.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetamide

InChI

InChI=1S/C23H20ClN7O/c24-16-8-7-13-19(14-16)26-20(32)15-25-21-29-22(27-17-9-3-1-4-10-17)31-23(30-21)28-18-11-5-2-6-12-18/h1-14H,15H2,(H,26,32)(H3,25,27,28,29,30,31)

InChI Key

ZNVCJMVMBGBPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

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